3-Amino-5,8-difluoroquinoline dihydrochloride
CAS No.:
Cat. No.: VC18392768
Molecular Formula: C9H8Cl2F2N2
Molecular Weight: 253.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl2F2N2 |
|---|---|
| Molecular Weight | 253.07 g/mol |
| IUPAC Name | 5,8-difluoroquinolin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H6F2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H |
| Standard InChI Key | JBLMZPMLBAPGRK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1F)C=C(C=N2)N)F.Cl.Cl |
Introduction
Structural Characteristics and Chemical Significance
The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions . In 3-amino-5,8-difluoroquinoline dihydrochloride, the strategic placement of fluorine atoms at positions 5 and 8 enhances electronegativity and metabolic stability, while the amino group at position 3 introduces a nucleophilic site for further functionalization . Fluorine substitutions are known to improve membrane permeability and bioavailability in fluoroquinolones, as evidenced by ciprofloxacin and norfloxacin . The dihydrochloride salt form further augments aqueous solubility, a critical factor for oral bioavailability .
Synthesis Methodologies
Key Synthetic Routes
The synthesis of 3-amino-5,8-difluoroquinoline dihydrochloride involves multi-step processes, as outlined in patent literature . A representative pathway begins with the condensation of 2,3-difluoroaniline with ethoxymethylenemalonate derivatives under high-temperature conditions (250°C) in phenyl ether, yielding 4-oxo-7,8-difluoro-1,4-dihydroquinoline-3-carboxylate intermediates . Subsequent chlorination using phosphorus oxychloride generates 3-chloro-7,8-difluoroquinoline, which undergoes catalytic hydrogenation to remove chlorine and introduce the amino group via Hofmann rearrangement .
A modern alternative employs palladium-catalyzed cross-coupling reactions. For instance, 3-bromo-5,8-difluoroquinoline reacts with tert-butyl carbamate in the presence of cesium carbonate and a palladium catalyst (e.g., Pd(PPh)) in 1,4-dioxane at 90°C, producing a protected amino intermediate . Deprotection under acidic conditions (methanol/HCl) yields the free amine, which is subsequently converted to the dihydrochloride salt . This route avoids hazardous reagents like phosphorus oxychloride and reduces byproduct formation, offering a safer and more scalable approach .
Challenges and Optimizations
Early synthetic methods faced limitations such as low yields (30–40%) due to over-reduction during catalytic hydrogenation and the use of toxic solvents . Contemporary strategies address these issues by employing milder conditions and greener reagents. For example, replacing phenyl ether with dimethylformamide (DMF) lowers reaction temperatures, while using cesium carbonate as a base minimizes side reactions . These optimizations have improved yields to 60–70%, making large-scale production feasible .
Biological Activity and Mechanistic Insights
Although direct studies on 3-amino-5,8-difluoroquinoline dihydrochloride are scarce, its structural analogs provide clues to its potential mechanisms. Fluoroquinolones typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . The amino group at position 3 may enhance binding to these targets by forming hydrogen bonds with conserved serine residues (e.g., Ser83 in E. coli gyrase) . Additionally, fluorine atoms at positions 5 and 8 increase lipophilicity, facilitating penetration through bacterial cell membranes .
Neuropharmacological Considerations
Fluoroquinolones are associated with rare but severe neurotoxic effects, including peripheral neuropathy and CNS disturbances . These adverse effects are linked to chelation of divalent cations (e.g., Mg, Fe) and inhibition of mitochondrial function . The amino group in 3-amino-5,8-difluoroquinoline dihydrochloride may modulate these interactions, potentially reducing off-target effects compared to carboxylated analogs .
Applications in Drug Development
Prodrug Formulations
Amino-substituted quinolones are often converted to prodrugs to enhance bioavailability. For example, esterification of the amino group with amino acids or dipeptides increases solubility and reduces gastrointestinal irritation . Such strategies could be applied to 3-amino-5,8-difluoroquinoline dihydrochloride, enabling sustained release and improved patient compliance .
Imaging and Diagnostics
Fluorinated quinolones have been explored as radiotracers for positron emission tomography (PET). A recent study utilized F-labeled quinoline derivatives to image neuroinflammation via inducible nitric oxide synthase (iNOS) targeting . The dual fluorine atoms in 3-amino-5,8-difluoroquinoline dihydrochloride make it a candidate for F or F MRI probes, facilitating non-invasive monitoring of bacterial infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume